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Compound of Interest

Compound Name: AH 9

Cat. No.: B1177876

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining AH 9

The designation "AH 9" is identified as the chemical compound 6,7-dimethoxy-3,4-
dihydroisoquinoline-2(1H)-carbaldehyde. This molecule belongs to the tetrahydroisoquinoline
class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence
in numerous natural products and pharmacologically active molecules. While direct and
extensive research on AH 9 itself is limited in publicly available literature, its core structure, 6,7-
dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a well-studied pharmacophore. This guide
provides a comprehensive overview of the chemical structure of AH 9 and delves into the
known biological activities, experimental data, and relevant signaling pathways associated with
its structural class.

Chemical Structure and Properties of AH 9

The foundational structure of AH 9 is a tetrahydroisoquinoline ring system with methoxy groups
at positions 6 and 7, and a carbaldehyde group attached to the nitrogen at position 2.
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Property Value
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-

IUPAC Name
carbaldehyde

Molecular Formula C12H15NO3

Molecular Weight 221.25 g/mol

CAS Number 96624-17-8

Canonical SMILES O=CN1CC2=CC(0OC)=C(0C)C=C2CC1

Biological Activities of the 6,7-Dimethoxy-1,2,3,4-
tetrahydroisoquinoline Scaffold

The core scaffold of AH 9 is a key component in the design of molecules targeting multidrug
resistance in cancer and neurological disorders. The primary biological activities associated
with this class of compounds are the inhibition of P-glycoprotein and high-affinity binding to the
sigma-2 receptor.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump,
actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from
cells. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR).
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been extensively investigated
as potent P-gp inhibitors. These compounds can reverse MDR by blocking the efflux of
anticancer drugs, thereby increasing their intracellular concentration and restoring their
efficacy.

Sigma-2 (02) Receptor Binding

The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell
proliferation and cell death. Consequently, it has emerged as a promising target for cancer
diagnosis and therapy. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a
recognized pharmacophore for high-affinity and selective sigma-2 receptor ligands.
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Quantitative Data for Key Derivatives

While specific quantitative data for AH 9 is not readily available, the following table summarizes
the activity of closely related derivatives from the scientific literature. This data provides insight
into the potential potency of the core scaffold.

Compound Target Assay Activity
Doxorubicin
Compound 12k P-gp resistance reversal in ECs0=57.9+3.5nM

K562/A02 cells

Doxorubicin
Compound 7h2 P-gp resistance reversal in ECs0=1275%+9.1nM
K562/A02 cells

) Radioligand binding
Compound 3b3 Sigma-2 Receptor Ki = 5-6 nM
assay

) Radioligand binding
Compound 3e? Sigma-2 Receptor Ki =5-6 nM
assay

i Radioligand binding
Compound 4b3 Sigma-2 Receptor Ki = 5-6 nM
assay

Radioligand binding

Compound 4e3 Sigma-2 Receptor Ki = 5-6 nM
assay
) Radioligand binding High selectivity (o1/02
CM3984 Sigma-2 Receptor i
assay ratio > 1000)

IN-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine 22-[(1-
{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-
yl)methoxy]-N-(p-tolyl)benzamide 3Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
41-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-
2(3H)-one

Experimental Protocols
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The following are generalized methodologies for key experiments cited in the literature for
derivatives of the AH 9 core structure.

P-glycoprotein Inhibition Assay (MTT Assay)

This protocol assesses the ability of a compound to reverse P-gp-mediated multidrug
resistance.

Cell Culture: Human cancer cells overexpressing P-gp (e.g., K562/A02) and the parental
sensitive cell line (e.g., K562) are cultured in appropriate media.

o Drug Treatment: Cells are seeded in 96-well plates and treated with a cytotoxic agent (e.g.,
doxorubicin) in the presence or absence of varying concentrations of the test compound.

 Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow for the formation of formazan crystals by viable
cells.

e Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

o Data Analysis: The half-maximal inhibitory concentration (ICso) of the cytotoxic agent is
calculated, and the reversal fold is determined by dividing the ICso of the cytotoxic agent
alone by the ICso in the presence of the test compound.

Sigma-2 Receptor Binding Assay (Radioligand
Competition)

This protocol determines the binding affinity of a compound for the sigma-2 receptor.

 Membrane Preparation: Membranes are prepared from tissues or cells expressing the
sigma-2 receptor (e.g., rat liver).
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e Binding Reaction: The membranes are incubated with a radiolabeled sigma-2 ligand (e.g.,
[BH]DTG) and varying concentrations of the unlabeled test compound.

 Incubation: The reaction mixture is incubated to reach equilibrium.

« Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate
bound from free radioligand.

e Washing: The filters are washed with ice-cold buffer to remove non-specifically bound
radioligand.

» Scintillation Counting: The radioactivity retained on the filters is measured using a liquid
scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The equilibrium dissociation constant (Ki) is
then calculated using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows
P-glycoprotein Inhibition Signaling Pathway
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Caption: P-glycoprotein inhibition by an AH 9 derivative, leading to increased intracellular drug
concentration and apoptosis.

Experimental Workflow for P-gp Inhibition Assay
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Caption: A typical experimental workflow for determining P-glycoprotein inhibition using the
MTT assay.

Conclusion

While AH 9 (6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde) itself is not
extensively characterized in the scientific literature, its core structure is a cornerstone for the
development of potent modulators of P-glycoprotein and high-affinity ligands for the sigma-2
receptor. The data from related compounds suggest that this chemical scaffold holds significant
promise for applications in oncology and neuroscience. Further investigation into the specific
biological activities of AH 9 is warranted to fully elucidate its therapeutic potential. This guide
provides a foundational understanding for researchers and drug development professionals
interested in exploring the rich pharmacology of the 6,7-dimethoxy-1,2,3,4-
tetrahydroisoquinoline class of molecules.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Profile of
AH 9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177876#what-is-the-chemical-structure-of-ah-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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